N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide
Overview
Description
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a furan ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole nucleus can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Alkylation: The benzimidazole core is then alkylated with a suitable propylating agent to introduce the propyl chain.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the alkylated benzimidazole with furan-2-carboxylic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced forms of the benzimidazole or furan rings.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA grooves, leading to DNA cleavage and cytotoxic effects . The compound’s benzimidazole moiety is known to interact with tubulin, disrupting microtubule formation and inhibiting cell division .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure found in many bioactive compounds.
Furan-2-carboxamide: A related compound with similar structural features.
Thiabendazole: An anthelmintic drug with a benzimidazole core.
Uniqueness
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide is unique due to its combined benzimidazole and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-13-7-3-2-6-12(13)18-15(19)9-4-10-17-16(20)14-8-5-11-21-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTKXKCMKCEHNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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